N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, also known as FDTA, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of fluorine-substituted 1,2,4-triazines showing promising in vitro antibacterial activity against various bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These compounds, being analogs of lamotrigine, showcase interesting antibacterial properties, highlighting their potential as antimicrobial agents (Alharbi & Alshammari, 2019). Additionally, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized and demonstrated anti-inflammatory activity, further indicating the diverse biological activities of these compounds (Sunder & Maleraju, 2013).
Anti-HIV and Anticancer Activity
Fluorine substituted 1,2,4-triazinones have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors. Select compounds showed very good anti-HIV activity in MT-4 cells and significant CDK2 inhibition activity, indicating their potential use in anticancer therapy (Makki, Abdel-Rahman, & Khan, 2014). This illustrates the significant therapeutic potential of fluorine-substituted triazines in treating infectious diseases and cancer.
Molluscicidal Activity
The synthesis of new fluorine/phosphorus substituted compounds has led to the discovery of effective molluscicidal agents against Biomophlaria Alexandrina snails responsible for Bilharziasis diseases. These findings open avenues for the development of novel treatments for parasitic infections, highlighting the versatility of these compounds in addressing various public health challenges (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2S/c12-7-2-1-3-8(4-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVBFOFCOKILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide |
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